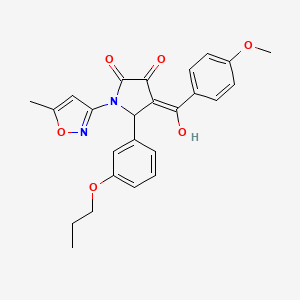
1-allyl-4-(4-fluorobenzoyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-allyl-4-(4-fluorobenzoyl)piperazine, also known as fluoroallylpiperazine, is a chemical compound that belongs to the family of piperazines. It is a synthetic compound that has been used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Scientific Research Applications
Fluoroallylpiperazine has been used in scientific research to study its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. It has also been studied for its potential use in the treatment of anxiety and depression. Additionally, it has been used in the development of new drugs for the treatment of various diseases.
Mechanism of Action
The exact mechanism of action of 1-allyl-4-(4-fluorobenzoyl)piperazineiperazine is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of various neurotransmitters such as serotonin, dopamine, and gamma-aminobutyric acid (GABA). It has also been shown to have an affinity for the sigma-1 receptor, which is involved in the regulation of various cellular processes.
Biochemical and physiological effects:
Fluoroallylpiperazine has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters that are involved in the regulation of mood, appetite, and sleep. It has also been shown to modulate the activity of GABA, which is an inhibitory neurotransmitter that is involved in the regulation of anxiety and seizures. Additionally, it has been shown to have anti-inflammatory and analgesic properties.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-allyl-4-(4-fluorobenzoyl)piperazineiperazine in lab experiments is its high purity and stability. It is also readily available and relatively inexpensive. However, one of the limitations is that its exact mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments. Additionally, its potential therapeutic applications are still being studied, and more research is needed to fully understand its safety and efficacy.
Future Directions
There are several future directions for research on 1-allyl-4-(4-fluorobenzoyl)piperazineiperazine. One area of research is the development of new drugs that target the sigma-1 receptor, which is believed to be involved in the regulation of various cellular processes. Another area of research is the development of new drugs for the treatment of anxiety and depression. Additionally, more research is needed to fully understand the mechanism of action of 1-allyl-4-(4-fluorobenzoyl)piperazineiperazine and its potential therapeutic applications.
Synthesis Methods
The synthesis of 1-allyl-4-(4-fluorobenzoyl)piperazineiperazine involves the reaction of 4-fluorobenzoyl chloride with allylpiperazine in the presence of a base such as triethylamine. This reaction results in the formation of 1-allyl-4-(4-fluorobenzoyl)piperazine as the final product. The purity of the compound can be determined using techniques such as thin-layer chromatography, high-performance liquid chromatography, and nuclear magnetic resonance spectroscopy.
properties
IUPAC Name |
(4-fluorophenyl)-(4-prop-2-enylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O/c1-2-7-16-8-10-17(11-9-16)14(18)12-3-5-13(15)6-4-12/h2-6H,1,7-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYELYFVNZLRIPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CCN(CC1)C(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Fluorophenyl)[4-(prop-2-en-1-yl)piperazin-1-yl]methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3R*,4R*)-4-(hydroxymethyl)-1-[(2-methyl-4-phenyl-1,3-thiazol-5-yl)carbonyl]-3-piperidinol](/img/structure/B5305350.png)
![4-[3-benzoyl-2-(4-chlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzenesulfonamide](/img/structure/B5305352.png)
![N-cyclopentyl-4-(6-ethoxypyridazin-3-yl)-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B5305354.png)
![1-(2-methyl-3-furoyl)-4-[(6-methylpyridin-3-yl)oxy]piperidine-4-carboxylic acid](/img/structure/B5305355.png)
![5-(4-ethoxyphenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-4-(4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5305363.png)
![6-methyl-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5305370.png)
![4-[(ethylsulfonyl)(methyl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B5305376.png)

![3-[3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)phenyl]-N-(4-methoxyphenyl)acrylamide](/img/structure/B5305385.png)
![3-chloro-N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]-N-methylthiophene-2-carboxamide](/img/structure/B5305395.png)


![3-(2,5-dimethylphenoxy)-7-hydroxy-8-[(4-methyl-1-piperazinyl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B5305439.png)
![(3-bromo-4-methoxybenzyl)[2-(dimethylamino)ethyl]methylamine](/img/structure/B5305441.png)